RO5464466
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Overview
Description
RO5464466 is an inhibitor of influenza A virus (H1N1) fusion. RO5464466 targeted HA. In cell-based assays involving multiple rounds of virus infection and replication, RO5464466 inhibited an established influenza infection. The overall production of progeny viruses, as a result of the compound's inhibitory effect on fusion, was dramatically reduced by 8 log units when compared with a negative control. Furthermore, RO5487624, a close analogue of
Scientific Research Applications
Inhibition of Influenza A Virus
RO5464466 is characterized as an inhibitor of the Hemagglutinin (HA) of the influenza virus, specifically targeting H1N1 strains. The study conducted by Zhu et al. (2011) demonstrated that RO5464466 effectively inhibits viral fusion by targeting HA. This action was observed to occur at an early step of influenza virus replication, reducing the overall production of progeny viruses significantly in cell-based assays. The compound displayed protective effects in vivo, suggesting its potential for further development as an anti-influenza agent (Zhu et al., 2011).
Nanoparticle Interaction with Human Epithelial Cells
While not directly related to RO5464466, research on the interaction of various nanoparticles with human epithelial cells provides insight into potential cellular mechanisms that could be relevant for the assessment of RO5464466's applications in other fields. Studies by Tang et al. (2015), Ye et al. (2009), Kansara et al. (2015), Wang et al. (2012), Khan et al. (2012), Rajavel et al. (2018), and Mittal et al. (2014) explored the cytotoxicity, ROS production, DNA damage, and apoptosis induced by different nanoparticles in A549 cells, a human lung epithelial cell line. These investigations contribute to the understanding of cellular responses to nanoparticles, which may be applicable in evaluating the broader biological interactions of compounds like RO5464466 (Tang et al., 2015); (Ye et al., 2009); (Kansara et al., 2015); (Wang et al., 2012); (Khan et al., 2012); (Rajavel et al., 2018); (Mittal et al., 2014).
properties
CAS RN |
1399767-47-5 |
---|---|
Product Name |
RO5464466 |
Molecular Formula |
C16H26N2O3S |
Molecular Weight |
326.455 |
IUPAC Name |
3-((((1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O3S/c1-15(2)8-13(19)9-16(3,10-15)11-18-12-5-4-6-14(7-12)22(17,20)21/h4-7,13,18-19H,8-11H2,1-3H3,(H2,17,20,21)/t13-,16-/m0/s1 |
InChI Key |
UDLUYVVEARTGHQ-BBRMVZONSA-N |
SMILES |
C[C@@]1(CNC2=CC=CC(S(=O)(N)=O)=C2)CC(C)(C)C[C@H](O)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RO5464466; RO-5464466; RO 5464466; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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